molecular formula C17H17FN4O5 B12279519 (3S)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-nitroso-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid

(3S)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-nitroso-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid

Cat. No.: B12279519
M. Wt: 376.3 g/mol
InChI Key: GNTZPZBXVIOIQQ-VIFPVBQESA-N
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Description

(3S)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-nitroso-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a fluorine atom, a nitroso group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-nitroso-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the pyrido[1,2,3-de]-1,4-benzoxazine core: This step involves cyclization reactions under controlled conditions.

    Introduction of the fluorine atom: This is usually achieved through fluorination reactions using reagents like diethylaminosulfur trifluoride.

    Addition of the nitroso group: This step involves nitrosation reactions, often using nitrous acid or related reagents.

    Incorporation of the piperazine ring: This is typically done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(3S)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-nitroso-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the fluorine and nitroso sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(3S)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-nitroso-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in antimicrobial and anticancer research.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-nitroso-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitroso group is particularly reactive, enabling the compound to form covalent bonds with target proteins, thereby altering their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (3S)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-nitroso-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid stands out due to its unique combination of a fluorine atom, a nitroso group, and a piperazine ring

Properties

Molecular Formula

C17H17FN4O5

Molecular Weight

376.3 g/mol

IUPAC Name

(2S)-7-fluoro-2-methyl-6-(4-nitrosopiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid

InChI

InChI=1S/C17H17FN4O5/c1-9-8-27-16-13-10(15(23)11(17(24)25)7-22(9)13)6-12(18)14(16)20-2-4-21(19-26)5-3-20/h6-7,9H,2-5,8H2,1H3,(H,24,25)/t9-/m0/s1

InChI Key

GNTZPZBXVIOIQQ-VIFPVBQESA-N

Isomeric SMILES

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)N=O)F)C(=O)O

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)N=O)F)C(=O)O

Origin of Product

United States

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